THZ1-R
Overview
Description
THZ1-R is a chemical compound known for its role as a non-cysteine reactive analog of THZ1. It exhibits diminished activity for cyclin-dependent kinase 7 (CDK7) inhibition compared to THZ1. This compound binds to CDK7 with a dissociation constant (Kd) of 142 nanomolar . This compound is primarily used in scientific research to study the inhibition of CDK7 and its effects on cellular processes.
Mechanism of Action
- Elevated CDK7 expression levels have been observed across various malignancies, including breast cancer, and are associated with adverse clinical outcomes .
- THZ1-R binds to CDK7 with a Kd of 142 nM. Unlike its parent compound THZ1, this compound is a non-cysteine reactive analog, which results in diminished CDK7 inhibition .
- CDK7 is a key regulator of the cell cycle, phosphorylating RNA polymerase II (Pol II) during transcription initiation. By inhibiting CDK7, this compound disrupts Pol II phosphorylation, leading to transcriptional arrest and reduced gene expression .
Target of Action
Mode of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
THZ1-R plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It binds to CDK7 with a dissociation constant (Kd) of 142 nM . The interaction between this compound and CDK7 is significant because CDK7 is involved in the regulation of transcription and cell cycle progression. By inhibiting CDK7, this compound can potentially disrupt these processes, leading to anti-cancer effects. Additionally, this compound has been shown to interact with other CDKs, such as CDK12 and CDK13, which are also involved in transcriptional regulation .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to inhibit the proliferation of neuroblastoma and lung cancer cells by targeting CDKs involved in transcription . This inhibition leads to a decrease in the expression of genes essential for cell cycle progression and survival, ultimately resulting in cell death. Furthermore, this compound can induce cell cycle arrest and apoptosis in cancer cells, highlighting its potential as an anti-cancer agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds covalently to cysteine residues in the ATP-binding sites of CDKs, such as CDK7, CDK12, and CDK13 . This covalent binding leads to the inhibition of CDK activity, which in turn disrupts transcriptional regulation and cell cycle progression. Additionally, this compound has been shown to induce changes in the phosphorylation status of RNA polymerase II, further affecting gene expression . These molecular interactions highlight the compound’s potential to target transcriptional dysregulation in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound maintains its inhibitory activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to this compound can lead to sustained inhibition of CDK activity and prolonged effects on gene expression and cell cycle regulation. The stability of this compound in different experimental conditions and its degradation products need to be further investigated to fully understand its temporal effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit CDK activity and induce anti-cancer effects without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as off-target interactions and disruption of normal cellular processes. Studies have shown that the therapeutic window for this compound is relatively narrow, and careful dosage optimization is required to achieve the desired anti-cancer effects while minimizing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily through enzymatic reactions involving cytochrome P450 enzymes . These metabolic pathways can affect the bioavailability and efficacy of this compound, as well as its potential for drug-drug interactions. Additionally, this compound may influence metabolic flux and metabolite levels in cells, further affecting cellular function and viability.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity . This compound can accumulate in specific cellular compartments, where it exerts its inhibitory effects on CDKs and other targets. Understanding the transport and distribution of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound may localize to the nucleus, where it interacts with CDKs involved in transcriptional regulation. The subcellular localization of this compound can influence its potency and selectivity, as well as its potential for off-target interactions and toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THZ1-R involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure followed by functional group modifications to achieve the desired compound. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is common to achieve the desired quality of this compound.
Chemical Reactions Analysis
Types of Reactions
THZ1-R undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups in this compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound.
Scientific Research Applications
THZ1-R has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the inhibition of CDK7 and its effects on chemical reactions.
Biology: Employed in cellular studies to understand the role of CDK7 in cell cycle regulation and transcription.
Medicine: Investigated for its potential therapeutic applications in cancer treatment by targeting CDK7-dependent pathways.
Industry: Utilized in the development of new chemical inhibitors and drugs targeting CDK7.
Comparison with Similar Compounds
THZ1-R is compared with other similar compounds such as THZ1, E9, and other CDK inhibitors. The uniqueness of this compound lies in its non-cysteine reactive nature and its specific binding affinity to CDK7. Similar compounds include:
THZ1: A covalent inhibitor of CDK7 with higher activity compared to this compound.
E9: A CDK inhibitor that overcomes resistance to THZ1 by not being a substrate for ABC transporters.
Other CDK Inhibitors: Various other inhibitors targeting different cyclin-dependent kinases with varying degrees of specificity and activity.
This compound’s distinct properties make it a valuable tool in research for understanding CDK7 inhibition and its implications in various biological and medical contexts.
Properties
IUPAC Name |
N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30ClN7O2/c1-39(2)16-6-11-28(40)35-21-14-12-20(13-15-21)30(41)36-22-7-5-8-23(17-22)37-31-34-19-26(32)29(38-31)25-18-33-27-10-4-3-9-24(25)27/h3-5,7-10,12-15,17-19,33H,6,11,16H2,1-2H3,(H,35,40)(H,36,41)(H,34,37,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUERFPPIPKZNKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30ClN7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism behind THZ1 resistance observed in the THZ1-R neuroblastoma cell line?
A1: The research indicates that the main driver of THZ1 resistance in the this compound cell line is not related to alterations in CDK7 itself or compensatory pathways. Instead, resistance is primarily attributed to a significant upregulation of the ATP-Binding Cassette sub-family member B1 (ABCB1, also known as MDR1) transporter. [] This transporter actively effluxes THZ1 from the cells, reducing its intracellular concentration and diminishing its inhibitory effect on CDK7/12. This conclusion is supported by the observation that ABCB1 inhibitors like tariquidar can restore THZ1 sensitivity in this compound cells. []
Q2: What strategies have been explored to circumvent THZ1 resistance mediated by ABCB1 overexpression?
A2: The research highlights two main strategies to address ABCB1-mediated THZ1 resistance:
- Development of alternative CDK inhibitors: The study identifies a covalent CDK9/12 inhibitor, SBI-E-9, which effectively inhibits MYCN expression and activity in ABCB1-overexpressing neuroblastoma cells, suggesting it is not a substrate for ABCB1-mediated efflux. []
- Identification of second-generation CDK7 inhibitors: Researchers have identified new covalent CDK7 inhibitors with improved selectivity for CDK7 over CDK12. These inhibitors show enhanced differential selectivity in MYCN-amplified versus MYCN non-amplified neuroblastoma cells, potentially offering a therapeutic advantage. []
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